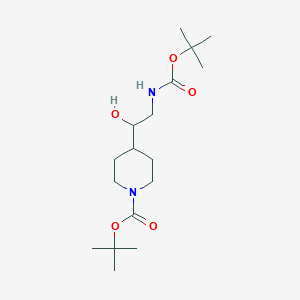
tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a tert-butoxycarbonyl-protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate typically involves multiple steps One common method starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protectionThe reaction conditions often involve the use of coupling reagents and bases to facilitate the formation of amide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and bases like triethylamine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a carbonyl-containing compound, while reduction would revert it back to the hydroxyethyl form .
科学的研究の応用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis .
Biology
In biological research, tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it useful in NMR studies .
Medicine
In medicinal chemistry, this compound is used in the development of pharmaceuticals. Its structural features allow for the design of molecules with specific biological activities .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and stability make it suitable for large-scale production processes .
作用機序
The mechanism of action of tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amino group, which can then participate in various biochemical reactions .
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- 4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid
Uniqueness
What sets tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate apart from similar compounds is its combination of a piperidine ring with both a hydroxyethyl group and a tert-butoxycarbonyl-protected amino group. This unique structure provides a balance of stability and reactivity, making it highly valuable in various fields of research and industry .
特性
分子式 |
C17H32N2O5 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
tert-butyl 4-[1-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H32N2O5/c1-16(2,3)23-14(21)18-11-13(20)12-7-9-19(10-8-12)15(22)24-17(4,5)6/h12-13,20H,7-11H2,1-6H3,(H,18,21) |
InChIキー |
TYRPRVNDHIQKBP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(C1CCN(CC1)C(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


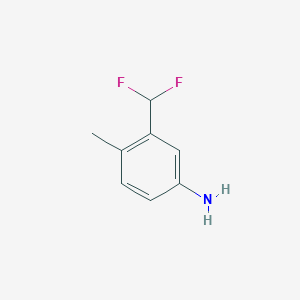

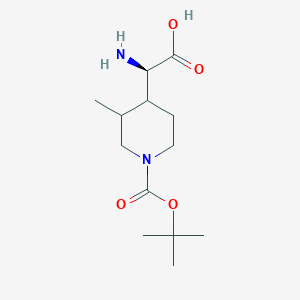

![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)
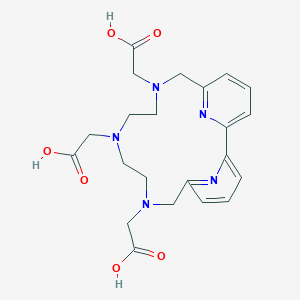
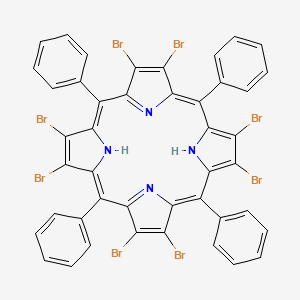
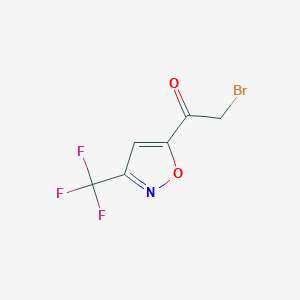


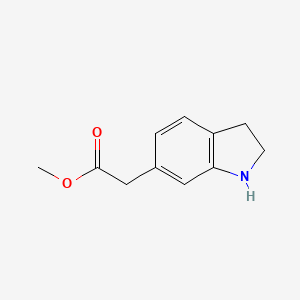
![6-Bromo-5-methylimidazo[1,5-a]pyridine](/img/structure/B15225436.png)
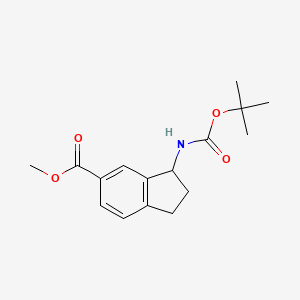
![(3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B15225464.png)
